Enzymatic Potency: Axl-IN-13 vs. Bemcentinib (R428)
Axl-IN-13 demonstrates significantly higher enzymatic potency against AXL compared to the well-known clinical candidate Bemcentinib (R428). In a direct enzymatic assay, Axl-IN-13 inhibited AXL with an IC50 of 1.6 nM , whereas Bemcentinib has a reported IC50 of 14 nM . This represents an 8.75-fold increase in potency for Axl-IN-13. This difference is critical for applications requiring maximal target engagement at lower drug concentrations.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.6 nM |
| Comparator Or Baseline | Bemcentinib (R428): 14 nM |
| Quantified Difference | 8.75-fold lower IC50 (more potent) |
| Conditions | In vitro enzymatic assay against AXL kinase |
Why This Matters
Higher potency allows for lower effective concentrations in cellular assays, reducing the risk of off-target effects mediated by high compound concentrations.
